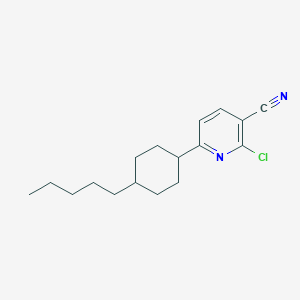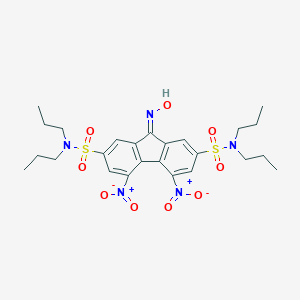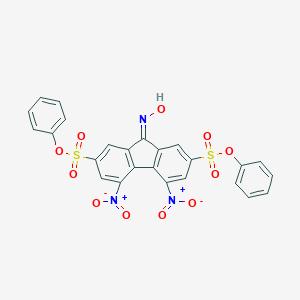
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C17H23ClN2 It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 2-position and a 4-pentylcyclohexyl group at the 6-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with nicotinonitrile as the core structure.
Cyclohexylation: The 4-pentylcyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Reaction Setup: Dissolving nicotinonitrile in an organic solvent and adding thionyl chloride dropwise at a controlled temperature.
Cyclohexylation: Adding the alkyl halide and Lewis acid catalyst to the reaction mixture and maintaining the temperature to ensure complete reaction.
Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound with high purity.
化学反应分析
Types of Reactions
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the pyridine ring.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted derivatives, amides, and carboxylic acids, depending on the reaction conditions and reagents used .
科学研究应用
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cellular receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.
Gene Expression: Altering gene expression and protein synthesis, resulting in various biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-4,6-dimethylnicotinonitrile: Similar structure with chloro and methyl groups at different positions.
2-Chloro-6-methylnicotinonitrile: Contains a methyl group instead of the 4-pentylcyclohexyl group.
2-Chloro-3-cyanopyridine: A simpler structure with only a chloro and nitrile group.
Uniqueness
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile is unique due to the presence of the bulky 4-pentylcyclohexyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its biological activity and specificity compared to other similar compounds .
属性
分子式 |
C17H23ClN2 |
|---|---|
分子量 |
290.8g/mol |
IUPAC 名称 |
2-chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H23ClN2/c1-2-3-4-5-13-6-8-14(9-7-13)16-11-10-15(12-19)17(18)20-16/h10-11,13-14H,2-9H2,1H3 |
InChI 键 |
XRJGSZOFDYHPIL-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2=NC(=C(C=C2)C#N)Cl |
规范 SMILES |
CCCCCC1CCC(CC1)C2=NC(=C(C=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412354.png)
![ethyl (E)-2-diethoxyphosphinothioylsulfanyl-3-[4-[[(E)-3-diethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobut-2-en-2-yl]amino]anilino]but-2-enoate](/img/structure/B412355.png)
![phenyl 2-[3-(phenoxysulfonyl)-4-(2-phenylvinyl)phenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B412356.png)
![(2E,5Z)-2-[3-(3-bromoanilino)-5-oxo-1-phenylpyrazol-4-ylidene]-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412357.png)
![3'-benzyl-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2'-thioxo-2,5'-bis(4-oxo-1,3-thiazolidin-2-ylidene)](/img/structure/B412358.png)

![N-[2,7-bis(azepan-1-ylsulfonyl)-4,5-dinitrofluoren-9-ylidene]hydroxylamine](/img/structure/B412362.png)
![Ethyl 4,10-bis(2,5-dimethylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate](/img/structure/B412365.png)

![Methyl 4-(6-{[4-(dodecyloxy)phenyl]ethynyl}-2-hydroxy-1-naphthyl)-3-hydroxy-2-naphthoate](/img/structure/B412367.png)
![4,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B412371.png)
methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B412374.png)

![3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B412376.png)
